Boc-Trp-Unk-D-Ala-OH
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Overview
Description
Boc-Trp-Unk-D-Ala-OH is a synthetic peptide composed of four amino acids: tert-butyloxycarbonyl-tryptophan, unknown amino acid, D-alanine, and a free carboxyl group. This compound is often used in peptide synthesis and research due to its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Trp-Unk-D-Ala-OH typically involves the stepwise addition of protected amino acids. The tert-butyloxycarbonyl (Boc) group is commonly used to protect the amino group during peptide synthesis. The synthesis begins with the protection of the amino acids using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amino acids are then coupled using common peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain on a resin support, followed by cleavage and purification .
Chemical Reactions Analysis
Types of Reactions
Boc-Trp-Unk-D-Ala-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as DIC and HOBt.
Oxidation and Reduction: Potential oxidation of tryptophan residues and reduction of disulfide bonds in peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
The major products formed from these reactions include the desired peptide this compound and its deprotected form Trp-Unk-D-Ala-OH.
Scientific Research Applications
Boc-Trp-Unk-D-Ala-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-Trp-Unk-D-Ala-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes and signaling pathways . The Boc group provides stability during synthesis and can be removed to expose the active peptide for biological activity .
Comparison with Similar Compounds
Similar Compounds
Boc-Trp-D-Ala-OH: Similar structure but lacks the unknown amino acid, making it less versatile in certain applications.
Fmoc-Trp-Unk-D-Ala-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) which offers different stability and deprotection conditions.
Uniqueness
Boc-Trp-Unk-D-Ala-OH is unique due to the presence of the unknown amino acid, which can introduce novel properties and functionalities. This makes it a valuable tool in peptide research and development, offering opportunities for the creation of new peptide-based therapeutics and materials .
Properties
IUPAC Name |
(2R)-2-[[1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O6/c1-15(23(32)33)27-21(30)16-9-11-29(12-10-16)22(31)20(28-24(34)35-25(2,3)4)13-17-14-26-19-8-6-5-7-18(17)19/h5-8,14-16,20,26H,9-13H2,1-4H3,(H,27,30)(H,28,34)(H,32,33)/t15-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBGIYBYCIREOE-QRWLVFNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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